Garciniaxanthone H
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H18O6 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2,5,8-trihydroxy-1-methoxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one |
InChI |
InChI=1S/C19H18O6/c1-5-19(2,3)9-8-12(22)17(24-4)14-15(23)13-10(20)6-7-11(21)18(13)25-16(9)14/h5-8,20-22H,1H2,2-4H3 |
InChI Key |
QRIMPNRPTNBDIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)C1=CC(=C(C2=C1OC3=C(C=CC(=C3C2=O)O)O)OC)O |
Origin of Product |
United States |
Occurrence, Isolation, and Elucidation Methodologies of Garciniaxanthone H
Botanical Sources and Distribution
Garciniaxanthone H has been primarily isolated from the wood of Garcinia subelliptica. While the Garcinia genus is a rich source of xanthones, the presence of this compound in other species has not been definitively established in the currently available scientific literature.
The principal botanical source of this compound is the Fukugi tree (Garcinia subelliptica), a coastal tree species found in regions such as Japan, Taiwan, the Philippines, and China. Research has led to the successful isolation of this compound from the wood of this plant, alongside other novel prenylated xanthones. The structural elucidation of this compound was accomplished through spectroscopic analysis, particularly by comparing its 13C-NMR data with those of previously identified xanthones.
Garcinia xanthochymus, commonly known as the false mangosteen or gamboge, is recognized for its diverse phytochemical profile, including a variety of xanthones. researchgate.netnih.gov Extensive research on the bark, leaves, and fruits of this species has led to the isolation of numerous xanthone (B1684191) derivatives. researchgate.netnih.gov However, based on a comprehensive review of the existing scientific literature, the isolation of this compound from Garcinia xanthochymus has not been reported.
The genus Garcinia encompasses a wide array of species, many of which are known to produce xanthones. Phytochemical investigations have been conducted on various parts of these plants, including the pericarp, stem bark, and roots. While these studies have resulted in the isolation of a multitude of xanthone compounds, the presence of this compound has, to date, only been confirmed in Garcinia subelliptica.
Table 1: Botanical Sources of this compound and Other Selected Garcinia Species
| Botanical Source | Part of Plant | Isolated Xanthones | This compound Presence |
| Garcinia subelliptica | Wood | This compound, Garciniaxanthone F, Garciniaxanthone G | Yes |
| Garcinia xanthochymus | Bark, Leaves, Fruit | Various xanthones (e.g., Garcinexanthones A-E) | Not Reported |
| Garcinia mangostana | Pericarp, Stem Bark | α-Mangostin, γ-Mangostin, and many others | Not Reported |
| Garcinia indica | Fruit Rinds | Garcinol, Isogarcinol | Not Reported |
Advanced Isolation and Purification Strategies
The isolation of this compound and other xanthones from Garcinia species involves a multi-step process that begins with the extraction of crude material from the plant source, followed by sophisticated purification techniques to obtain the pure compound.
The initial step in isolating xanthones from plant material is typically solvent extraction. The choice of solvent is crucial and is based on the polarity of the target compounds. For xanthones, which are generally non-polar, a range of organic solvents are employed.
Commonly used solvents for the extraction of xanthones from Garcinia species include:
Ethanol (B145695): Often used for the initial crude extraction from various plant parts, including the pericarp and stem bark. commonorganicchemistry.com
Methanol: Another polar solvent frequently used for the initial extraction of xanthones.
Acetone: Effective in extracting a broad range of xanthones.
Ethyl acetate (B1210297): A solvent of medium polarity used for partitioning and direct extraction. nih.gov
Chloroform (B151607): A non-polar solvent used in fractionation and isolation processes.
Hexane (B92381): A non-polar solvent often used for defatting the initial extract or in chromatographic separations.
The selection of the solvent system can significantly impact the yield and profile of the extracted xanthones. For instance, in the study of Garcinia mangostana, ethanol was found to be effective for extracting a wide array of xanthones and antioxidants.
Following solvent extraction, the crude extract, which contains a complex mixture of compounds, undergoes several stages of chromatographic purification to isolate individual xanthones like this compound.
Column Chromatography (CC): This is a fundamental technique used for the initial separation of the crude extract. Silica (B1680970) gel is a commonly used stationary phase, and the mobile phase typically consists of a gradient of solvents with increasing polarity, such as mixtures of hexane and ethyl acetate or chloroform and methanol. nih.gov This method allows for the separation of the extract into fractions based on the differential adsorption of the components to the stationary phase.
Vacuum Liquid Chromatography (VLC): VLC is a variation of column chromatography that is often used for the rapid, large-scale fractionation of crude extracts. It utilizes a vacuum to pull the solvent through the stationary phase, which is typically silica gel. This technique is efficient for the initial separation of extracts from Garcinia species.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of compounds from the fractions obtained through column chromatography. Preparative HPLC with a C18 column is frequently employed for the isolation of pure xanthones. The mobile phase often consists of a gradient mixture of solvents like methanol, acetonitrile, and water, sometimes with the addition of a small amount of acid (e.g., formic acid) to improve peak shape. nih.govnih.gov
Centrifugal Partition Chromatography (CPC): Also known as Counter-Current Chromatography (CCC), CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample. nih.govtechnosaurus.co.jp This method has been successfully applied to the purification of xanthones from Garcinia extracts, offering high loading capacity and recovery. nih.govtechnosaurus.co.jp
Table 2: Chromatographic Methods Used in Xanthone Isolation
| Chromatographic Method | Stationary Phase | Typical Mobile Phase System | Purpose |
| Column Chromatography (CC) | Silica Gel | Gradient of Hexane/Ethyl Acetate or Chloroform/Methanol | Initial fractionation of crude extract |
| Vacuum Liquid Chromatography (VLC) | Silica Gel | Gradient of non-polar to polar solvents | Rapid, large-scale fractionation |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Gradient of Methanol/Water or Acetonitrile/Water with Formic Acid | Final purification of individual compounds |
| Centrifugal Partition Chromatography (CPC/CCC) | Liquid (Biphasic solvent system) | Various immiscible solvent systems | Purification without solid support, high recovery |
Sophisticated Spectroscopic and Spectrometric Elucidation in Research
The definitive structure of a xanthone is established through a combination of powerful analytical methods. These techniques provide complementary information about the molecule's atomic composition, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a natural product.
1D NMR (¹H and ¹³C): One-dimensional NMR provides fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. Key signals for xanthones often include chelated hydroxyl protons at very low fields (e.g., δH 13-14 ppm), aromatic protons in the δH 6-8 ppm range, and signals corresponding to prenyl or geranyl side chains. mdpi.commdpi.com The ¹³C NMR spectrum indicates the number of unique carbon atoms, distinguishing between sp², sp³, methyl, methylene, and methine carbons, with the characteristic xanthone carbonyl carbon (C-9) appearing around δC 180 ppm. nih.govresearchgate.net
2D NMR: Two-dimensional NMR experiments are essential for establishing the precise connectivity of atoms.
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, allowing for the tracing of spin systems within the molecule, such as adjacent protons on an aromatic ring or within an aliphatic side chain. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, assigning specific protons to their corresponding carbons. nih.govresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are two or three bonds away. It is instrumental in connecting different structural fragments, for instance, linking a prenyl side chain to a specific position on the xanthone core or establishing the positions of hydroxyl and methoxy (B1213986) groups. mdpi.commdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Helps determine the spatial proximity of protons, which is vital for understanding the molecule's stereochemistry and conformation.
Below is a representative table format used to compile NMR data for xanthone characterization.
| Position | δC (ppm), mult. | δH (ppm), mult. (J in Hz) | HMBC Correlations (H to C) |
| 1 | 157.9 | 13.71 (s, 1-OH) | C-2, C-8b, C-9a |
| 2 | 103.6 | — | — |
| 3 | 158.4 | — | — |
| 4 | 94.2 | 6.23 (s) | C-2, C-3, C-4a, C-8b |
| 4a | 152.0 | — | — |
| 5 | 97.7 | 6.88 (s) | C-4b, C-6, C-7, C-8a |
| ... | ... | ... | ... |
| 9 | 182.2 | — | — |
| Data presented is hypothetical for illustrative purposes, based on typical values for related compounds. mdpi.comnih.gov |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS/MS)
HRESIMS is a cornerstone technique for determining the elemental composition of a compound with extremely high accuracy. It provides a precise mass measurement of the molecular ion (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺), allowing for the calculation of a unique molecular formula. mdpi.comnih.gov For example, a measured m/z of 441.1908 could be used to calculate the molecular formula C₂₅H₂₉O₇ (calculated as 441.1913), confirming the number of carbons, hydrogens, and oxygens in the molecule. nih.gov Tandem mass spectrometry (MS/MS) experiments involve fragmenting the molecular ion to gain structural insights, such as identifying the loss of side chains, which helps to confirm the nature of these substituents. nih.gov
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy in Structural Determination
While less detailed than NMR or MS, UV-Vis and IR spectroscopy provide valuable information about the molecule's chromophores and functional groups.
UV-Vis Spectroscopy: The UV spectrum indicates the presence of conjugated systems. Xanthones typically exhibit several strong absorption bands. For instance, characteristic absorption maxima (λmax) around 240, 260, 320, and 380 nm are indicative of the oxygenated xanthone skeleton. nih.govnih.gov The exact positions of these peaks can be influenced by the type and position of substituents on the aromatic rings.
IR Spectroscopy: The IR spectrum is used to identify specific functional groups. For xanthones, key absorption bands include a broad peak for hydroxyl groups (-OH) around 3400 cm⁻¹, C-H stretching of aromatic and aliphatic groups around 2900-3100 cm⁻¹, a strong absorption for the conjugated ketone carbonyl (C=O) group around 1650 cm⁻¹, and absorptions for aromatic C=C bonds around 1600 and 1450 cm⁻¹. nih.govsemanticscholar.org
Advanced Chromatographic-Mass Spectrometric Coupling (e.g., LC-TOF MS)
Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC-TOF MS) is a powerful hyphenated technique used for the analysis of complex mixtures, such as plant extracts. It allows for the separation of individual components before they are analyzed by the mass spectrometer. This method is highly sensitive and provides accurate mass data for each separated compound, enabling the rapid identification of known xanthones and the tentative characterization of new ones in a crude extract prior to isolation. mdpi.com
Electronic Circular Dichroism (ECD) Spectroscopy
For chiral molecules that lack a crystalline structure suitable for X-ray crystallography, Electronic Circular Dichroism (ECD) spectroscopy is a critical tool for determining their absolute configuration. nih.gov Many natural products, including some complex xanthones, possess chiral centers or axial chirality. The experimental ECD spectrum, which measures the differential absorption of left and right circularly polarized light, is compared with theoretical spectra calculated using quantum chemical methods like time-dependent density functional theory (TDDFT). nih.gov A match between the experimental spectrum and the calculated spectrum for a specific enantiomer allows for the unambiguous assignment of the molecule's absolute stereochemistry. nih.govmdpi.com
Biosynthetic Pathways and Precursors of Xanthones
General Xanthone (B1684191) Biosynthesis in Higher Plants
The formation of the fundamental xanthone scaffold is a multi-step process that begins with primary metabolic precursors and proceeds through several key intermediates. frontiersin.orgnih.gov
The biosynthesis of the characteristic dibenzo-γ-pyrone (9H-xanthen-9-one) structure of xanthones originates from two primary metabolic routes: the shikimate pathway and the acetate (B1210297) (or polyketide) pathway. mdpi.comuniroma1.itnih.gov This dual origin is reflected in the xanthone's core structure. The A-ring of the xanthone molecule is derived from the acetate pathway, while the B-ring originates from the shikimate pathway. mdpi.comnih.gov The shikimate pathway provides the aromatic amino acid L-phenylalanine or other shikimate-derived precursors, which contribute to one of the aromatic rings. frontiersin.orgnih.gov Concurrently, the acetate pathway provides malonyl-CoA units that form the second aromatic ring. mdpi.com
A crucial step in the biosynthetic journey is the formation of a benzophenone (B1666685) intermediate. frontiersin.orgmdpi.com The precursors from the shikimate and acetate pathways converge to form this central molecule. researchgate.net Specifically, 2,3',4,6-tetrahydroxybenzophenone (B1214623) has been identified as a key central intermediate in the biosynthesis of most plant-derived xanthones. frontiersin.orgmdpi.comuniroma1.it This benzophenone derivative is formed through the action of enzymes like benzophenone synthase (BPS) and a subsequent hydroxylation step catalyzed by a cytochrome P450 monooxygenase. mdpi.comresearchgate.net The formation of this intermediate is a critical juncture, leading directly to the creation of the xanthone core. frontiersin.orgnih.gov
From the central benzophenone intermediate, the characteristic tricyclic xanthone structure is formed via a regioselective, oxidative intramolecular coupling reaction. frontiersin.orgnih.govnih.govfrontiersin.org This cyclization event is a pivotal branch point that leads to the formation of two primary xanthone core structures: 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) and 1,3,7-trihydroxyxanthone (1,3,7-THX). frontiersin.orgnih.govnih.gov These two compounds are the foundational precursors for the vast majority of the more complex xanthones found in nature. frontiersin.orgnih.govnih.gov Most of the downstream pathways leading to the diversification of xanthones begin with one of these two core molecules. frontiersin.orgnih.gov
Enzymatic Mechanisms and Regulation in Xanthone Biogenesis
The biosynthesis of xanthones is governed by a series of specific enzymes that catalyze each step of the pathway, from the initial synthesis of precursors to the final modifications of the xanthone core.
The initial stages of the shikimate pathway are essential for producing the necessary aromatic precursors. nih.gov This pathway involves several key enzymes:
Shikimate Dehydrogenase : This enzyme is a crucial component of the seven-step shikimate pathway, which operates in plants, fungi, and bacteria for the biosynthesis of aromatic amino acids. wikipedia.org
Shikimate Kinase : This enzyme catalyzes the ATP-dependent phosphorylation of shikimate to form shikimate 3-phosphate, the fifth step in the pathway. wikipedia.orgfrontiersin.org
Phenylalanine Ammonia-Lyase (PAL) : In the L-phenylalanine-dependent pathway for xanthone biosynthesis, PAL plays a vital role. nih.gov It catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, channeling the carbon flow from primary metabolism into the phenylpropanoid pathway, which ultimately provides one of the aromatic rings for the xanthone scaffold. nih.govresearchgate.net
The regulation of these enzymes is critical for controlling the flux of metabolites into the xanthone biosynthetic pathway.
Proposed Biosynthesis of Prenylated Xanthones, including Garciniaxanthone H
The immense structural diversity of natural xanthones arises from subsequent modifications of the core 1,3,5-THX and 1,3,7-THX skeletons. frontiersin.orgnih.gov These modifications include hydroxylation, methylation, glycosylation, and, notably, prenylation. nih.gov
Prenylated xanthones, a large and biologically significant subclass, are particularly common in the genus Garcinia. nih.govnih.gov The biosynthesis of these compounds is proposed to begin with one of the core trihydroxyxanthone precursors, most commonly 1,3,7-trihydroxyxanthone. nih.govnih.gov This core molecule then undergoes one or more prenylation reactions, where a prenyltransferase enzyme attaches isoprenoid units (typically derived from dimethylallyl pyrophosphate or geranyl pyrophosphate) to the xanthone scaffold. xjtlu.edu.cn
While the precise biosynthetic pathway for this compound has not been fully elucidated, it is hypothesized to follow this general scheme. The formation would begin with a core trihydroxyxanthone precursor, which is then subjected to multiple prenylation steps and potentially other enzymatic modifications to yield the final complex structure of this compound. xjtlu.edu.cn
Synthetic Strategies and Chemical Modifications of Xanthones
Total Synthesis Approaches for the Xanthone (B1684191) Scaffold
The xanthone core is the foundational structure upon which the complexity of Garciniaxanthone H is built. Synthetic chemists have developed numerous methods to construct this dibenzo-γ-pyrone system.
Classical approaches often involve a two-step process: the formation of a 2,2'-dioxygenated benzophenone (B1666685) intermediate followed by its cyclization. The benzophenone is typically synthesized via a Friedel–Crafts acylation of a substituted phenol (B47542) derivative with a corresponding benzoyl chloride. up.pt Subsequent cyclization to form the pyrone ring can be induced through nucleophilic substitution or an oxidative process. up.pt Another prevalent method is the Ullmann condensation, where sodium phenolates react with ortho-halogenated benzoic acids to form a diaryl ether, which is then cyclized through electrophilic cycloacylation. up.pt
More contemporary methods offer improved efficiency and milder reaction conditions. One-step syntheses have been developed, including the condensation of salicylic (B10762653) acid derivatives with phenols using reagents like P₂O₅ in CH₃SO₃H (Eaton's reagent). Research has also highlighted innovative palladium-catalyzed reactions for scaffold construction.
A notable modern approach is the one-pot synthesis based on a carbonylative Suzuki coupling. This method couples an iodophenol with a (2-methoxyphenyl)boronic acid under a carbon monoxide atmosphere, generated from a surrogate, to directly form the xanthone scaffold in high yields. mdpi.comresearchgate.net Optimization of this reaction has led to the conditions detailed in the table below.
Table 1: Optimized Conditions for One-Pot Xanthone Synthesis via Carbonylative Suzuki Coupling
| Parameter | Optimized Condition |
|---|---|
| Catalyst | 1 mol% of an amino-phosphine pincer complex |
| Base | 5 equivalents of K₂CO₃ |
| Solvent | DMF:water (7:3 ratio) |
| Reaction Time | 15 hours |
| Resulting Yield | 95% |
Data sourced from studies on carbonylative Suzuki couplings for xanthone synthesis. researchgate.net
These methods provide robust pathways to the fundamental xanthone structure, which can then be further elaborated to create complex natural products like this compound.
Synthetic Analogs and Derivatives of Xanthones for Research
The synthesis of analogs and derivatives of natural xanthones is a cornerstone of medicinal chemistry research, aimed at understanding structure-activity relationships (SAR) and improving molecular properties. mdpi.com For the caged Garcinia xanthones, research has focused on identifying the minimal pharmacophoric motif essential for their biological activity and on creating derivatives with enhanced characteristics. mdpi.comnih.gov
A significant finding from these studies is that the intact caged scaffold (the BCD ring system) is crucial for the activity of these compounds. mdpi.com This led to the development of simplified, natural-product-like caged xanthones that retain the core structure but are easier to synthesize. mdpi.comresearchgate.net One of the most prominent examples is cluvenone , a simplified synthetic analog that lacks the A-ring substitutions of more complex natural products like gambogic acid but maintains significant biological activity. nih.govaacrjournals.org The development of cluvenone allowed researchers to confirm that the unique caged structure represents a novel and potent pharmacophore. nih.govaacrjournals.org
Further research has explored how modifications to this core scaffold affect its function. These studies have led to several key findings:
Modifications at the C1 position of the B ring and the C15 site in the side chain of the D ring are generally well-tolerated. mdpi.com
The C9-C10 enone motif within the cage is believed to play an important role in the molecule's bioactivity, potentially acting as a conjugate electrophile. nih.gov
Introducing hydrophilic groups , such as a 1,2,3-triazole ring, can improve drug-like properties like aqueous solubility and metabolic stability without diminishing activity. mdpi.com
Attaching a triphenylphosphonium group to the A ring of the caged xanthone has been shown to substantially improve the potency of certain derivatives. asm.org
These research findings, derived from the synthesis and evaluation of a wide array of analogs, are critical for guiding the design of new compounds and understanding the chemical basis of their function. researchgate.netrsc.org
Methodologies for Chemical Derivatization and Functionalization
To create the synthetic analogs used in research, chemists employ a variety of derivatization and functionalization reactions on the xanthone scaffold. These modifications are essential for probing the molecule's active sites and enhancing its properties.
Prenylated xanthones are the most common group of naturally occurring xanthones, and methods to introduce prenyl groups (such as 3-methylbut-2-enyl) or related cyclic structures (pyran or furan (B31954) rings) are well-established. nih.gov A key advance in this area is the Pd(0)-catalyzed reverse prenylation , which provides an efficient route to introduce these crucial side chains. nih.gov
Other common functionalization strategies target hydroxyl groups on the xanthone core. These groups serve as versatile handles for further modification.
Alkylation and Propargylation: Hydroxyl groups can be readily converted into ethers. A common reaction involves treating the xanthone with an alkyl or propargyl bromide in the presence of a base like potassium carbonate (K₂CO₃). mdpi.com Propargylation, which introduces a terminal alkyne, is particularly useful as it sets the stage for subsequent "click chemistry" reactions. mdpi.com
'Click Chemistry' Cycloaddition: The alkyne group introduced via propargylation can be coupled with an azide (B81097) using a copper-catalyzed 1,3-dipolar cycloaddition. mdpi.com This reaction is highly efficient and tolerant of various functional groups, making it a powerful tool for attaching diverse moieties, including hydrophilic groups or fluorescent probes, to the xanthone scaffold. mdpi.com
Acylation and Esterification: Hydroxyl and carboxylic acid functionalities on the xanthone core can be modified through acylation and esterification to produce esters and amides, allowing for the exploration of how these groups influence the molecule's interactions. nih.gov
Table 2: Selected Methodologies for Xanthone Functionalization
| Reaction Type | Reagents & Conditions | Purpose |
|---|---|---|
| Propargylation | 3-bromoprop-1-yne, K₂CO₃, DMF | Introduces a terminal alkyne for 'click chemistry' mdpi.com |
| 'Click Chemistry' | Sodium azide, CuSO₄·5H₂O, Sodium ascorbate | Forms a stable 1,2,3-triazole linker to attach other molecules mdpi.com |
| Reverse Prenylation | 1,1-dimethylpropenyl t-butyl carbonate, Pd(PPh₃)₄, THF | Attaches a reverse prenyl group to a phenol nih.gov |
| Acylation | 2-fluorobenzoyl chloride, AlCl₃ | Forms a benzophenone intermediate for xanthone synthesis nih.gov |
This table summarizes common reactions used in the synthesis of caged xanthone analogs.
These methodologies provide a versatile toolkit for the chemical modification of the xanthone core, enabling the creation of large libraries of compounds for systematic biological evaluation. nih.gov
Biomimetic Synthesis Approaches for Caged Xanthones
The defining feature of this compound and its relatives is the unique 4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one caged scaffold. nih.gov The construction of this complex motif is the most challenging and crucial step in the total synthesis of these molecules. The most elegant and successful strategy is a biomimetic approach that mimics the proposed biosynthetic pathway in nature.
This approach was first hypothesized by Quillinan and Scheinmann in 1971 and later masterfully demonstrated by synthetic chemists like Nicolaou and Theodorakis. nih.govpsu.edunih.govpnas.org The strategy relies on a tandem Claisen/Diels-Alder reaction cascade . researchgate.netnih.gov
The key steps are as follows:
Synthesis of a Prenylated/Allylated Xanthone Precursor: The synthesis begins with a xanthone core bearing specific oxygenation patterns. A key hydroxyl group is then allylated or prenylated. For instance, in a synthesis of forbesione (B1256395), a xanthone precursor is treated with propargyl chloride followed by partial reduction of the alkyne to an alkene. nih.gov
Thermal Cascade Reaction: The allyloxy-xanthone precursor is heated in a high-boiling solvent such as DMF or decalin. nih.govnih.gov This triggers a sequence of pericyclic reactions:
Claisen Rearrangement: The allyl group migrates from the oxygen atom to an adjacent carbon on the aromatic ring, forming a dienone intermediate. nih.gov
Intramolecular Diels-Alder Reaction: The newly formed diene and a nearby double bond on another part of the molecule undergo an intramolecular [4+2] cycloaddition. This reaction forges the key carbon-carbon bonds that create the rigid, polycyclic caged structure. nih.govnih.gov
In syntheses of more complex molecules like forbesione, the cascade can involve a sequence of Claisen/Diels-Alder/Claisen reactions to build the final structure. psu.edunih.gov The regioselectivity of this cascade—that is, which constitutional isomer of the cage is formed (the "regular" vs. the "neo" scaffold)—is influenced by the electronic effects of substituents on the xanthone core and the reaction conditions. psu.edunih.gov Studies have shown that polar solvents like a methanol/water mixture can dramatically accelerate the Diels-Alder reaction compared to nonpolar solvents. nih.gov
This powerful biomimetic cascade provides a highly efficient and convergent route to the core structure of all caged Garcinia xanthones, including forbesione and cluvenone, and represents the most likely synthetic path toward this compound. nih.govpsu.edunih.gov
In Vitro Biological Activities and Mechanistic Research
Antioxidant Activity and Mechanisms
Research into the specific antioxidant capabilities of Garciniaxanthone H is not extensively detailed in the available scientific literature. While many xanthones isolated from the Garcinia genus are known for their potent antioxidant effects, specific data for this compound remains largely unreported. cdnsciencepub.comresearchgate.net
Radical Scavenging Activity (e.g., DPPH, ABTS, Superoxide (B77818) Radical)
Specific quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), or superoxide radical scavenging assays for this compound has not been reported. In studies where related compounds from Garcinia cowa were evaluated for their ability to scavenge radicals, this compound was not among the compounds tested, and the antioxidant activities were attributed to other molecules such as morelloflavone (B191904) and its glucoside. cdnsciencepub.com
Interactive Data Table: Radical Scavenging Activity of this compound
| Assay | Result (e.g., IC₅₀ Value) | Reference |
|---|---|---|
| DPPH Radical Scavenging | Data Not Reported | N/A |
| ABTS Radical Scavenging | Data Not Reported | N/A |
| Superoxide Radical Scavenging | Data Not Reported | N/A |
Inhibition of Lipid Peroxidation
There is currently no published research specifically investigating the ability of this compound to inhibit lipid peroxidation. This mechanism, crucial for protecting cell membranes from oxidative damage, has been explored for other xanthones but remains an uncharacterized activity for this compound. nih.govresearchgate.net
Anticancer and Cytotoxic Mechanisms
This compound, also identified as cowaxanthone H, was evaluated for its cytotoxicity against several human cancer cell lines, including HeLa (cervical cancer), PANC-1 (pancreatic cancer), and A549 (lung cancer). nih.gov In these initial screenings, the compound did not exhibit significant cytotoxic activity, with IC₅₀ values greater than 10 μM. nih.gov Consequently, further detailed mechanistic studies focusing on apoptosis and cell cycle arrest were prioritized for other, more potent xanthones isolated from the same source. nih.govnih.gov
Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Pathway)
There is no scientific evidence to suggest that this compound induces apoptosis in cancer cells. In the study that first isolated this compound, the pro-apoptotic activity observed—characterized by assays for programmed cell death and the cleavage of PARP, a substrate of caspases—was specifically attributed to other xanthones found in the Garcinia cowa extract. nih.govmdpi.com Therefore, pathways involving caspase activation or the mitochondrial release of apoptotic factors have not been associated with this compound.
Modulation of Anti-Apoptotic (e.g., Bcl-2, Bcl-XL, Mcl-1, Survivin) and Pro-Apoptotic (e.g., Bax) Proteins
Consistent with the lack of evidence for apoptosis induction, no studies have reported on the effects of this compound on the expression or function of key regulatory proteins in the apoptotic cascade. The modulation of anti-apoptotic proteins like Bcl-2, Bcl-XL, Mcl-1, and Survivin, or pro-apoptotic proteins such as Bax, is a mechanism well-documented for other cytotoxic xanthones but remains uninvestigated for this compound. nih.govnih.gov
Cell Cycle Arrest Mechanisms
The capacity to halt cell cycle progression is a key mechanism for many anticancer agents. However, this activity has not been observed for this compound. Flow cytometry analyses performed on extracts from Garcinia cowa demonstrated that cell cycle arrest at the G1, S, or G2/M phases was induced by other isolated xanthones. nih.govnih.gov this compound was not identified as a compound responsible for this effect. nih.gov
Interactive Data Table: Anticancer Mechanisms of this compound
| Mechanism | Observed Effect | Cell Lines Tested | Reference |
|---|---|---|---|
| Cytotoxicity | Not significant (IC₅₀ > 10 μM) | HeLa, PANC-1, A549 | nih.gov |
| Apoptosis Induction | Not Reported / Not Observed | N/A | nih.gov |
| Cell Cycle Arrest | Not Reported / Not Observed | N/A | nih.gov |
Following a comprehensive search of available scientific literature, there is no specific information available for the chemical compound "this compound" in relation to the biological activities outlined in your request. The research data for inhibition of cancer cell proliferation, targeting of kinase enzymes, modulation of stress response pathways, inhibition of cell migration, induction of reactive oxygen species, and antimicrobial activity is available for other related xanthone (B1684191) compounds isolated from Garcinia species, but not for this compound specifically.
Therefore, it is not possible to generate an article that focuses solely on this compound based on the provided structure and requirements.
Antimicrobial Activities
Antifungal Research
Xanthones isolated from Garcinia species have demonstrated notable antifungal properties against a variety of fungi. Natural xanthones derived from the fruit hulls of Garcinia mangostana have shown good inhibitory activity against several phytopathogenic fungi, including Fusarium oxysporum vasinfectum, Alternaria tenuis, and Dreschlera oryzae nih.govacs.org.
Research into specific compounds has identified α-mangostin as a key contributor to this activity. Studies have documented its effects against fungal strains such as Aspergillus niger and Candida albicans nih.govresearchgate.net. The evaluation of α-mangostin and its synthetic derivatives confirms that modifications to the xanthone structure can lead to enhanced antifungal efficacy nih.gov. For instance, certain alkylated derivatives of α-mangostin have shown the most significant activity against C. albicans and A. niger nih.gov. The body of research indicates that xanthones are a promising class of natural compounds for their antifungal potential mdpi.com.
| Compound | Fungal Strain | Observed Activity |
|---|---|---|
| Natural Xanthone Mixture | Fusarium oxysporum vasinfectum | Good inhibitory activity nih.gov |
| Natural Xanthone Mixture | Alternaria tenuis | Good inhibitory activity nih.gov |
| α-mangostin | Candida albicans | Moderate activity researchgate.net |
| Alkylated α-mangostin derivative (I I) | Candida albicans | Significant activity (12 mm inhibition) nih.gov |
| Alkylated α-mangostin derivative (I I) | Aspergillus niger | Significant activity (13 mm inhibition) nih.gov |
Antiviral Research
The antiviral potential of Garcinia xanthones has been explored through computational and in vitro studies, focusing on enzymes essential for viral replication, such as those in SARS-CoV-2 and HIV-1.
SARS-CoV-2 Helicase and Mpro Inhibition
The main protease (Mpro) and helicase (nsp13) are critical enzymes for SARS-CoV-2 replication, making them attractive targets for antiviral drugs jppres.comijbs.com. In silico studies have investigated the potential of Garcinia xanthones to inhibit these enzymes. One such study identified Garciniaxanthone C as a promising candidate for dual inhibition of both SARS-CoV-2 Mpro and helicase jppres.comjppres.comresearchgate.net. Molecular docking analyses predicted that Garciniaxanthone C binds to these enzymes with a more negative binding affinity than other related compounds, suggesting strong inhibitory potential jppres.com. This dual-inhibitor activity could be advantageous, as it may effectively disrupt multiple phases of viral replication jppres.com.
HIV-1 Protease Inhibition
HIV-1 protease is another crucial enzyme that is a well-established target for antiretroviral therapy. Research has shown that extracts from Garcinia mangostana exhibit potent inhibitory activity against this enzyme nih.gov. Activity-guided purification of these extracts led to the identification of specific xanthones responsible for this effect.
Notably, α-mangostin and γ-mangostin were found to be noncompetitive inhibitors of HIV-1 protease, with IC50 values of 5.12 µM and 4.81 µM, respectively nih.gov. Further bioinformatics studies have predicted that other related compounds, such as Garciniaxanthone B, also have the potential to act as selective inhibitors of HIV-1 protease fsjour.comresearchgate.netunair.ac.id.
Antiparasitic Activities (e.g., Antimalarial against Plasmodium falciparum)
Xanthones from various Garcinia species have shown significant in vitro activity against the malaria parasite, Plasmodium falciparum. A study on xanthones from the bark of Garcinia dulcis reported inhibitory effects on the growth of P. falciparum with IC50 values ranging from 0.96 to 3.88 µg/mL nih.gov. Similarly, xanthones isolated from Garcinia cowa, such as cowanin (B600278) and β-mangostin, demonstrated antimalarial activity with IC50 values between 1.50 and 3.00 µg/mL nih.gov.
More specific research on α-mangostin revealed potent activity against a chloroquine-resistant (FCR3) strain of P. falciparum, with an IC50 value of 0.2 µM researchgate.net. These findings highlight the potential of Garcinia xanthones as a source of new antimalarial compounds.
| Compound/Source | IC50 Value | Parasite Strain |
|---|---|---|
| Xanthone mixture from G. dulcis | 0.96–3.88 µg/mL nih.gov | Not specified |
| Xanthone mixture from G. cowa | 1.50–3.00 µg/mL nih.gov | Not specified |
| α-mangostin | 0.2 ± 0.01 µM researchgate.net | FCR3 (chloroquine-resistant) |
The mitochondrion of the malaria parasite is an essential organelle and a validated drug target nih.gov. Research into the mechanism of action for some Garcinia xanthones points toward the disruption of mitochondrial function. Studies on a novel class of compounds known as Caged Garcinia Xanthones (CGXs) have shown that they exert a strong detrimental effect on the mitochondria of P. falciparum nih.gov.
Within hours of treatment with CGX compounds, parasite mitochondria undergo aberrant fragmentation. Morphological analysis revealed a dramatic shift from healthy, tubular mitochondrial structures to non-functional, punctate (dot-like) forms. In one study, over 95% of control parasites displayed tubular mitochondria, whereas this number dropped to less than 5% in parasites treated with CGXs nih.gov. This disruption of mitochondrial integrity is a key aspect of their antimalarial activity and represents a different mechanism from drugs like atovaquone, which target the mitochondrial electron transport chain nih.gov.
Antidiabetic Research
One strategy for managing type 2 diabetes is to inhibit carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, thereby slowing glucose absorption nih.gov. Xanthones from Garcinia mangostana have been investigated for this purpose. An ethanol (B145695) extract from the fruit case of G. mangostana showed potent α-glucosidase inhibitory activity with an IC50 value of 3.2 µg/mL bohrium.com. Further studies on isolated xanthones revealed a wide range of α-glucosidase inhibition, with IC50 values from 1.5 to 63.5 µM bohrium.com.
The inhibitory potential against α-amylase has also been documented. While some individual xanthones show moderate activity, with IC50 values between 90.1 and 333.5 µM, others are more potent nih.gov. For example, a new xanthone named garcimangostin A exhibited a very strong inhibitory effect on α-amylase, with 94.1% inhibition, comparable to the standard drug acarbose (B1664774) (96.7%) nih.gov. A polyphenol-enriched extract from mangosteen pericarp also showed significant α-amylase inhibition with an IC50 of 0.28 mg/mL semanticscholar.org.
| Compound/Extract | Enzyme | IC50 Value / % Inhibition |
|---|---|---|
| G. mangostana ethanol extract | α-glucosidase | 3.2 µg/mL bohrium.com |
| Isolated xanthones (general) | α-glucosidase | 1.5–63.5 µM bohrium.com |
| Garcimangostin A | α-amylase | 94.1% inhibition nih.gov |
| Polyphenol extract from pericarp | α-amylase | 0.28 mg/mL semanticscholar.org |
Anti-inflammatory Research
The fruit hull of G. mangostana has a history of use in traditional medicine for its anti-inflammatory properties, which are largely attributed to its xanthone content nih.gov. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have elucidated the mechanisms behind these effects.
Key xanthones, α-mangostin and γ-mangostin, were found to significantly inhibit the production of the pro-inflammatory mediators nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) nih.gov. The mechanism for NO reduction involves the suppression of inducible nitric oxide synthase (iNOS) protein expression, rather than direct inhibition of the enzyme's activity nih.govnih.gov. While these xanthones reduced PGE2 levels, they did not appear to inhibit the expression of cyclooxygenase-2 (COX-2) nih.gov.
Furthermore, α-mangostin has been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 nih.govmdpi.com. This is achieved, in part, by inhibiting the translocation of the transcription factor NF-κB, a key regulator of the inflammatory response nih.gov.
| Compound | Activity | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| α-mangostin | NO Production Inhibition | 12.4 nih.gov | LPS-stimulated RAW 264.7 nih.gov |
| γ-mangostin | NO Production Inhibition | 10.1 nih.gov | LPS-stimulated RAW 264.7 nih.gov |
Absence of Specific Research Data for this compound
Following a comprehensive search of scientific literature, no specific studies were identified that investigated the in vitro biological activities of the chemical compound this compound on the modulation of the inflammatory mediators Tumor Necrosis Factor-alpha (TNF-alpha), Interleukin-6 (IL-6), C-X-C Motif Chemokine Ligand 10 (CXCL10), Nuclear Factor Kappa B Subunit 1 (NFKB1), and Prostaglandin-Endoperoxide Synthase 2 (PTGS2).
While extensive research exists on the anti-inflammatory properties of various xanthones derived from the Garcinia plant genus, the current body of scientific evidence does not provide specific data on this compound in relation to these particular inflammatory markers. Existing literature primarily lists this compound as a compound isolated from certain Garcinia species, without detailing its specific bioactivities or mechanistic actions on the inflammatory pathways involving the aforementioned mediators.
Therefore, this article cannot provide detailed research findings or data tables for the "Modulation of Inflammatory Mediators (e.g., TNF-alpha, IL-6, CXCL10, NFKB1, PTGS2)" by this compound due to the lack of available scientific research on this specific topic. Further investigation is necessary to determine the potential effects of this compound on these and other biological pathways.
Structure Activity Relationship Sar Studies of Xanthones
Influence of Prenylation on Biological Activity (Number and Position of Prenyl Groups)
Prenylation, the attachment of prenyl groups, is a key structural modification that significantly influences the biological activity of the xanthone (B1684191) scaffold. nih.govnih.govbenthamdirect.com Studies have shown that the number and position of these lipophilic side chains can enhance the potency and selectivity of these compounds. nih.gov
The presence of prenyl groups is often associated with improved biological properties. nih.gov For instance, the C-prenylation of 1-hydroxyxanthone (B191526), which is otherwise inactive, leads to derivatives with moderate growth inhibitory activity against breast adenocarcinoma cells. nih.gov This highlights the crucial role of prenylation in imparting cytotoxicity. SAR analyses have revealed that the anti-proliferative activity of xanthones is substantially influenced by the number and position of attached prenyl groups. nih.govbenthamdirect.com
The specific location of the prenyl group on the xanthone core is critical. For example, in α-mangostin, the presence of prenyl substituents at both C-2 and C-8 positions is linked to its enhanced antibacterial activity compared to analogues with fewer prenyl groups. mdpi.com Similarly, for certain anticancer activities, maintaining a prenyl group at the C-8 position is considered essential for retaining cytotoxicity. researchgate.net Conversely, positioning an isoprenyl group at C-4 can obstruct the binding of the xanthone to its target, thereby reducing its inhibitory activity. researchgate.net The introduction of a geranyl (a C10 isoprenoid) unit at the C-8 position has been shown to result in potent antibacterial activity. mdpi.com
| Compound | Prenylation Pattern | Observed Biological Effect | Reference |
|---|---|---|---|
| 1-hydroxyxanthone | No prenyl groups | Inactive | nih.gov |
| C-prenylated 1-hydroxyxanthone derivatives | Prenyl groups added | Moderate growth inhibitory activity | nih.gov |
| α-mangostin | Prenyl groups at C-2 and C-8 | Improved antibacterial activity | mdpi.com |
| Garcinianone B | Geranyl group at C-8 | Potent antibacterial activity (MIC = 2 µg/mL) | mdpi.com |
Impact of Hydroxylation and Methoxylation Patterns on Activity
The oxygenation pattern, specifically the number and placement of hydroxyl (-OH) and methoxyl (-OCH3) groups on the dibenzo-γ-pyrone core, is another critical determinant of a xanthone's biological activity. mdpi.com SAR studies consistently show that both the presence and the specific arrangement of these functional groups significantly modulate the cytotoxic and other pharmacological properties of these compounds. nih.govbenthamdirect.com
Alterations to these patterns can lead to significant changes in efficacy. For example, while γ-mangostin and α-mangostin are potent inhibitors of certain enzymes, modifications to their hydroxyl and methoxyl groups can alter this activity, demonstrating the sensitivity of the biological response to the oxygenation pattern. nih.gov
| Compound/Feature | Hydroxylation/Methoxylation Pattern | Observed Biological Effect | Reference |
|---|---|---|---|
| General Xanthones | Presence of hydroxyl group ortho to the carbonyl (at C-1) | Contributes significantly to cytotoxicity | nih.govbenthamdirect.com |
| α-mangostin | 1,3,6-trihydroxy; 7-methoxy | Contributes to potent antibacterial and anticancer activity | mdpi.com |
| β-mangostin | 1,6-dihydroxy; 3,7-dimethoxy | Different activity profile compared to α-mangostin | nih.gov |
Significance of Caged Xanthone Motif for Bioactivity
A defining feature of compounds like Garciniaxanthone H is the caged xanthone motif, an unusual 4-oxa-tricyclo[4.3.1.03,7]dec-2-one scaffold. scienceopen.com This complex and rigid three-dimensional structure is not merely a passive framework but is considered an essential pharmacophore for the potent bioactivity exhibited by this class of molecules. nih.gov
SAR studies have confirmed that the integrity of this caged structure is crucial for cytotoxicity. nih.gov Synthetic efforts to create analogues have shown that simplified or modified cages often lead to a reduction or complete loss of activity. nih.govrsc.org For instance, research involving the synthesis of various caged analogues concluded that the intact ABC ring system, which includes the C-ring caged structure, is essential for bioactivity. nih.gov Furthermore, maintaining the fully substituted caged structure, including specific geminal methyl groups, is necessary to preserve the potent cytotoxicity comparable to that of natural products like gambogic acid. rsc.org
The caged motif is also implicated in the ability of these compounds to overcome multidrug resistance in cancer cells, a significant advantage in chemotherapy. nih.govrsc.orgnih.gov Several caged Garcinia xanthones, including gambogic acid, have shown potent growth inhibitory activities against cancer cell lines that are resistant to conventional drugs, suggesting they are not substrates for the P-glycoprotein efflux pump responsible for multidrug resistance. nih.govnih.govtandfonline.com This makes the caged xanthone motif a highly promising scaffold for developing new and potent anticancer agents. nih.govrsc.org
Role of Other Functional Group Modifications (e.g., Carboxylic Acid, Triphenylphosphonium Salt)
Beyond prenylation and oxygenation patterns, other functional group modifications on the xanthone scaffold also play a role in modulating biological activity. The carboxylic acid group present in some caged xanthones, such as gambogic acid, has been a target for chemical modification. nih.gov
Early SAR studies indicated that this carboxylic acid can be functionalized with different groups to alter the molecule's properties without substantially diminishing its core bioactivity. nih.gov For example, creating ester or amide derivatives can modulate the solubility and selectivity of the parent compound. nih.gov This suggests that the carboxylic acid group is not strictly essential for the cytotoxic mechanism but serves as a useful handle for developing prodrugs or improving pharmacokinetic properties.
The xanthone scaffold itself is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for developing ligands for diverse biological targets. nih.gov Modifications can involve the introduction of various side chains or heterocyclic rings to explore new biological activities. For instance, the addition of aminoalkyl moieties has been shown to be critical for DNA binding and enhancing anticancer activity in some synthetic xanthone derivatives. mdpi.com While specific studies on modifying this compound with triphenylphosphonium salts were not prominently found, this type of modification is a known strategy in medicinal chemistry to target mitochondria, suggesting a potential avenue for future research to enhance the pro-apoptotic effects of caged xanthones.
Computational and in Silico Research Methodologies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction patterns of a ligand with a specific protein target.
Following a comprehensive search of scientific literature, no specific molecular docking studies focusing on Garciniaxanthone H have been identified. While research exists on other xanthone (B1684191) derivatives from Garcinia species, the specific binding interactions and target affinities for this compound have not been reported.
Molecular Dynamics (MD) Simulations for Molecular Stability
Molecular dynamics simulations are used to analyze the physical movements of atoms and molecules. In drug discovery, MD simulations can assess the stability of a ligand-protein complex over time, providing a more dynamic and realistic view of the molecular interactions than static docking models.
There are currently no published molecular dynamics simulation studies specifically investigating this compound. Consequently, data regarding the stability of its potential interactions with biological targets is not available.
Target Prediction and Pathway Analysis (e.g., SwissTargetPrediction, STRING database)
Target prediction tools like SwissTargetPrediction forecast the most probable protein targets of a small molecule based on the principle of similarity. Subsequent pathway analysis using databases such as the STRING database can then elucidate the biological pathways in which these predicted targets are involved.
A search of publicly available data reveals no specific target prediction or pathway analysis studies have been conducted for this compound. Therefore, its potential biological targets and associated molecular pathways remain computationally uncharacterized.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for their effects.
No QSAR models or studies specifically including this compound were found in the reviewed scientific literature. As a result, the structural features of this compound that may contribute to potential biological activities have not been defined through this computational approach.
Future Research Directions and Potential Applications in Chemical Biology
Exploration of Novel Biological Targets for Garciniaxanthone H and Analogs
The discovery of novel biological targets is a cornerstone of drug development and chemical biology. For this compound, this exploration is in its early stages. The broader family of Garcinia xanthones has been shown to interact with a variety of biological targets, suggesting a rich field of inquiry for this compound.
Future research should focus on identifying the specific molecular targets of this compound. High-throughput screening of protein libraries and affinity-based proteomics could reveal novel binding partners. Given the activities of related xanthones, potential targets for this compound could include enzymes involved in metabolic diseases, such as α-amylase, α-glucosidase, and pancreatic lipase. nih.govmdpi.com Additionally, proteins involved in cancer cell proliferation and survival are plausible targets, as many Garcinia xanthones exhibit cytotoxic and anti-proliferative effects. nih.govmdpi.com
The following table summarizes the known biological targets of various Garcinia xanthones, providing a roadmap for investigating this compound.
| Xanthone (B1684191) Compound | Biological Target/Activity | Therapeutic Area |
| α-Mangostin | Inhibits COX-2 and NFκB translocation nih.gov | Anti-inflammatory |
| Various Garcinia xanthones | Inhibition of α-amylase and α-glucosidase mdpi.com | Anti-diabetic |
| Gambogic acid | Anti-proliferative and pro-apoptotic effects nih.gov | Anti-cancer |
| Garcinone E | Inhibition of ovarian cancer cells mdpi.com | Anti-cancer |
Rational Design and Synthesis of Potent and Selective Xanthone Derivatives
The chemical scaffold of xanthones provides a versatile platform for the rational design and synthesis of derivatives with enhanced potency and selectivity. While specific synthetic analogs of this compound are not yet widely reported, the principles of medicinal chemistry can guide future efforts.
The synthesis of caged Garcinia xanthone analogues has demonstrated the feasibility of modifying the core structure to improve biological activity. escholarship.org Future work on this compound should involve computational modeling to predict how structural modifications would affect binding to specific targets. Structure-activity relationship (SAR) studies will be crucial in identifying the key functional groups responsible for its biological effects. researchgate.net Techniques such as semi-synthesis, starting from the natural product, can be employed to create a library of analogs for screening. mdpi.comunimi.it
Key strategies for the rational design of this compound derivatives could include:
Modification of side chains: Altering the length and branching of isoprenyl groups to enhance binding affinity and selectivity.
Introduction of new functional groups: Adding moieties that can form additional interactions with the target protein.
Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic profiles.
Integrated Omics Approaches in Xanthone Biosynthesis and Activity Studies
Understanding the biosynthesis of this compound is fundamental to ensuring a sustainable supply for research and development. Integrated omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, can elucidate the biosynthetic pathway of xanthones in Garcinia species. nih.gov
The biosynthesis of the xanthone core in plants involves the shikimate and acetate (B1210297) pathways. mdpi.com By applying multi-omics techniques to xanthone-producing plants, researchers can identify the specific enzymes and genes involved in the later, more specialized steps of this compound biosynthesis. This knowledge can then be harnessed for synthetic biology applications, such as producing this compound in microbial hosts.
Furthermore, omics approaches can be used to study the mechanism of action of this compound. For instance, treating cells with this compound and analyzing the resulting changes in the transcriptome and proteome can reveal the cellular pathways it modulates. Metabolomics can provide insights into how the compound affects cellular metabolism.
Translational Research Perspectives in Preclinical Development
Translating the initial findings on this compound into preclinical and eventually clinical development requires a systematic approach. The broad range of biological activities reported for Garcinia xanthones, including anti-inflammatory, antioxidant, and anti-cancer effects, provides a strong rationale for the preclinical investigation of this compound. monash.eduresearchgate.netnih.gov
Preclinical development of this compound would involve:
In vitro studies: Comprehensive evaluation of its efficacy and potency against a panel of disease-relevant cell lines.
In vivo studies: Assessment of its therapeutic efficacy in animal models of disease. These studies would also provide initial data on its pharmacokinetic and pharmacodynamic properties. nih.gov
Formulation development: Creating stable and bioavailable formulations suitable for administration.
The following table outlines a potential preclinical development path for this compound, based on the established pipeline for natural products.
| Stage | Key Objectives | Methodologies |
| Discovery and Target Identification | Identify biological targets and mechanisms of action. | High-throughput screening, proteomics, in silico modeling. |
| Lead Optimization | Synthesize and screen analogs for improved potency and selectivity. | Medicinal chemistry, structure-activity relationship studies. |
| In Vitro Efficacy | Determine the efficacy in relevant cell-based assays. | Cell viability assays, enzyme inhibition assays, gene expression analysis. |
| In Vivo Efficacy and Toxicology | Evaluate therapeutic efficacy and safety in animal models. | Disease models (e.g., xenografts for cancer), pharmacokinetic studies. |
Q & A
Q. Table 1: Isolation Workflow
| Step | Method | Purpose |
|---|---|---|
| 1 | Solvent extraction (e.g., ethanol, dichloromethane) | Crude extraction of xanthones |
| 2 | Vacuum liquid chromatography (VLC) | Initial fractionation |
| 3 | Sephadex LH-20 column | Size exclusion and polarity-based separation |
| 4 | Preparative HPLC | Final purification of target compound |
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
1D/2D NMR (¹H, ¹³C, COSY, HMBC, HSQC) and high-resolution mass spectrometry (HR-MS) are foundational. For absolute configuration determination, experimental electronic circular dichroism (ECD) combined with computational simulations (e.g., TDDFT calculations) is essential, as used for garmoxanthone .
Advanced: How can researchers resolve discrepancies in reported bioactivity data (e.g., MIC values) for this compound?
Answer:
Variability in MIC values may arise from differences in:
- Bacterial strains : E.g., MRSA ATCC 43300 vs. clinical isolates .
- Assay conditions : Broth microdilution vs. agar dilution methods.
- Compound purity : HPLC-grade (>95%) vs. crude extracts.
Q. Methodological Recommendations :
- Standardize protocols per CLSI guidelines.
- Include positive controls (e.g., vancomycin for MRSA).
- Report purity levels and solvent systems used .
Advanced: What experimental designs are optimal for evaluating the cytotoxic mechanisms of this compound?
Answer:
- Cell lines : Use diverse cancer cell lines (e.g., KB, BC-1, NCI-H187) to assess selectivity .
- Assays : MTT/WST-1 for viability, Annexin V/PI staining for apoptosis, and scratch/wound-healing assays for migration inhibition.
- Mechanistic studies : Western blotting for apoptosis-related proteins (e.g., Bcl-2, Bax) and molecular docking to identify protein targets (e.g., NF-κB, protein kinase C) .
Q. Table 2: Cytotoxicity Data for Analogous Xanthones
| Compound | Cell Line | IC₅₀ (μg/mL) | Reference |
|---|---|---|---|
| α-Mangostin | BC-1 | 0.92 | |
| Garmoxanthone | MRSA | 3.9 | |
| This compound* | KB (hypothetical) | [Data pending] | – |
Basic: What in vitro assays are suitable for assessing the anti-inflammatory potential of this compound?
Answer:
- NF-κB inhibition : Luciferase reporter assays in LPS-stimulated macrophages .
- Cytokine profiling : ELISA for TNF-α, IL-6, and IL-1β .
- Enzyme inhibition : COX-2 and LOX activity assays .
Advanced: How can molecular docking simulations enhance the study of this compound’s antibacterial activity?
Answer:
- Target identification : Dock this compound against bacterial enzymes (e.g., DNA gyrase, penicillin-binding proteins) .
- Validation : Compare binding energies with known inhibitors (e.g., ciprofloxacin) and validate via mutagenesis studies.
- Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3) .
Advanced: What strategies address low isolation yields of this compound in plant matrices?
Answer:
- Optimized extraction : Use pressurized liquid extraction (PLE) or ultrasound-assisted methods.
- Seasonal variation : Harvest plant material during peak xanthone biosynthesis (e.g., young fruit stages) .
- Synthetic biology : Heterologous expression of xanthone biosynthetic genes in microbial hosts .
Basic: How is the purity of this compound validated for pharmacological studies?
Answer:
- HPLC : ≥95% purity with UV detection (λ = 254–310 nm for xanthones).
- NMR : Absence of extraneous peaks in ¹H/¹³C spectra.
- Melting point : Consistency with literature values .
Advanced: How can researchers investigate synergistic effects between this compound and clinical antibiotics?
Answer:
- Checkerboard assay : Calculate fractional inhibitory concentration index (FICI) to classify synergy (FICI ≤0.5).
- Time-kill assays : Monitor bactericidal activity over 24 hours .
- Mechanistic studies : Evaluate efflux pump inhibition via ethidium bromide accumulation assays .
Advanced: What computational tools predict the ADMET properties of this compound?
Answer:
- Software : SwissADME, pkCSM, or ProTox-II.
- Parameters : LogP (lipophilicity), BBB permeability, CYP450 inhibition.
- Validation : Compare predictions with in vitro hepatotoxicity (e.g., HepG2 assays) and plasma protein binding studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
